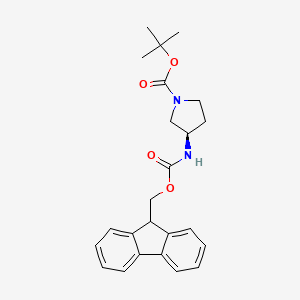

(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

Description

X-ray Crystallographic Analysis of Pyrrolidine Core Conformation

X-ray crystallographic studies of related pyrrolidine derivatives have provided crucial insights into the conformational preferences of the pyrrolidine ring system when bearing multiple protecting groups. Crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed that the compound crystallizes in the triclinic space group P1 with specific cell parameters including a = 6.0250(7) Å, b = 8.2820(13) Å, and c = 8.7700(14) Å. These structural parameters provide a foundation for understanding how tert-butoxycarbonyl protection influences pyrrolidine ring geometry.

The pyrrolidine ring conformation in dual-protected derivatives exhibits distinct characteristics compared to mono-protected analogs. Studies on fluorenylmethoxycarbonyl-protected amino acids have demonstrated that the configuration and conformational preference of pyrrolidine derivatives can be accurately determined through X-ray crystallography. The investigation revealed that the conformational requirements imposed by bulky substituents make significant contributions to the overall molecular geometry, with the pyrrolidine ring adopting specific puckering patterns to accommodate steric interactions.

Crystallographic analysis of similar dual-protected compounds, such as 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, provides direct structural insights into the target molecule. The molecular formula C25H28N2O6 with a molecular weight of 452.50 indicates substantial molecular complexity that influences crystal packing and conformational behavior. The storage requirements under sealed, dry conditions at 2-8°C suggest conformational sensitivity to environmental factors.

Table 1: Crystallographic Parameters of Related Pyrrolidine Derivatives

| Compound | Space Group | Cell Parameters (Å) | Molecular Formula | Key Conformational Features |

|---|---|---|---|---|

| Tert-butyl pyrrolidine derivative | P1 (triclinic) | a=6.025, b=8.282, c=8.770 | C16H21NO3S | Triclinic packing with specific angular constraints |

| Dual-protected pyrrolidine | Not specified | Not available | C25H28N2O6 | Environmental sensitivity requiring controlled storage |

| Fluorenylmethoxycarbonyl derivatives | Various | Multiple studies | Various | Bulky substituent-imposed conformational preferences |

Comparative Analysis of Boc vs. Fmoc Protection Patterns in Cyclic Amine Derivatives

The comparative analysis of tert-butoxycarbonyl versus fluorenylmethoxycarbonyl protection in pyrrolidine derivatives reveals distinct differences in both synthetic accessibility and chemical behavior. Compounds bearing both protecting groups simultaneously, such as Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid, demonstrate the feasibility of dual protection strategies while highlighting the differential reactivity patterns of each protecting group.

The synthetic methodology for incorporating both protecting groups follows established protocols where fluorenylmethoxycarbonyl protection typically employs fluorenylmethoxycarbonyl chloride under Schotten-Baumann conditions or with anhydrous conditions using pyridine in dichloromethane. The mechanism involves nucleophilic attack of the amine to the highly reactive 9-fluorenylmethyl chloroformate, with chloride serving as the leaving group. In contrast, tert-butoxycarbonyl protection generally utilizes different reagent systems and conditions.

Studies on Boc- and Fmoc-protected 4-fluoroproline derivatives have demonstrated that both protecting groups can be successfully incorporated onto pyrrolidine scaffolds, with each offering distinct advantages. The removal of the phenylacetyl group with zinc in acetic acid yielded both Boc-4(S)-fluoroproline and Boc-4(R)-fluoroproline in 90-94% yields, while subsequent fluorenylmethoxycarbonyl protection involved trifluoroacetic acid treatment for Boc removal, followed by amino protection with fluorenylmethoxycarbonyl-OSu.

Table 2: Protection Pattern Comparison in Pyrrolidine Derivatives

| Protection Type | Reagent System | Typical Conditions | Removal Conditions | Stability Profile |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Schotten-Baumann, pyridine/DCM | Secondary amines (piperidine, pyrrolidine) | Base-labile, moisture sensitive |

| Tert-butoxycarbonyl | Boc2O, Boc-Cl | Basic conditions | Trifluoroacetic acid | Acid-labile, thermally stable |

| Dual Protection | Sequential application | Multi-step protocols | Orthogonal deprotection | Enhanced stability, selective removal |

The differential deprotection mechanisms create opportunities for selective manipulation. Fluorenylmethoxycarbonyl removal using pyrrolidine as an alternative to piperidine has been demonstrated to enable deprotection in less polar solvent mixtures, with pyrrolidine showing comparable fluorenylmethoxycarbonyl removal to piperidine in dimethyl sulfoxide and significantly faster removal in certain neat solvents. This selectivity is crucial for compounds bearing both protecting groups, as it allows for controlled, stepwise deprotection strategies.

Electronic Effects of Fluorenylmethoxycarbonyl Substituents on Amine Reactivity

The electronic effects imparted by fluorenylmethoxycarbonyl substituents on amine reactivity represent a critical aspect of the compound's chemical behavior. The fluorenylmethoxycarbonyl group demonstrates unique electronic characteristics that distinguish it from other carbamate protecting groups, primarily due to the acidic nature of the fluorenyl position. The 2,7-dibromo fluorenylmethoxycarbonyl analog exhibits a pKa value of 17.9, approximately 5 units lower than the standard fluorenylmethoxycarbonyl group, demonstrating the significant electronic effects of substituents on the fluorene ring system.

The mechanism of fluorenylmethoxycarbonyl deprotection provides insight into the electronic activation of the protected amine. The process involves base-induced abstraction of the acidic fluorenyl proton, leading to dibenzofulvene formation and subsequent carbamic acid intermediate generation. This mechanism is fundamentally different from other carbamate deprotections and highlights the unique electronic environment created by the fluorene system.

Comparative studies using different bases for fluorenylmethoxycarbonyl removal have revealed the electronic sensitivity of the deprotection process. Pyrrolidine demonstrates comparable fluorenylmethoxycarbonyl removal efficiency to piperidine in dimethyl formamide and dimethyl sulfoxide/ethyl acetate mixtures, but shows significantly enhanced performance in certain solvent systems. The conversion percentages calculated by high-performance liquid chromatography analysis demonstrate that electronic effects vary substantially with solvent polarity and base structure.

Table 3: Electronic Effects on Fluorenylmethoxycarbonyl Deprotection Efficiency

| Base System | Solvent Mixture | Conversion (%) | Electronic Characteristics | Reaction Time |

|---|---|---|---|---|

| Piperidine | DMF | >95 | Standard nucleophilicity | 30 min |

| Pyrrolidine | DMF | >95 | Enhanced nucleophilicity | 30 min |

| Piperidine | DMSO/EtOAc (2:8) | 85-95 | Reduced polarity effects | 30 min |

| Pyrrolidine | DMSO/EtOAc (2:8) | >95 | Optimized electronic environment | 30 min |

| Pyrrolidine | DMSO/EtOAc (1:9) | >95 | Low polarity compatibility | Variable |

The electronic effects extend beyond simple deprotection kinetics to influence side-product formation patterns. Studies have shown that pyrrolidine treatment can lead to formation of pyrrolidine adducts in addition to the expected products, indicating that the electronic environment created by the fluorenylmethoxycarbonyl group can promote alternative reaction pathways. The formation of these adducts appears to be dependent on the electronic characteristics of both the protecting group and the pyrrolidine ring system itself.

The electronic influence of fluorenylmethoxycarbonyl substitution also affects the conformational preferences of the protected amine. The bulky nature of the fluorene system, combined with its electronic characteristics, creates specific steric and electronic constraints that influence the overall molecular geometry. These effects are particularly pronounced in cyclic systems like pyrrolidine, where the conformational flexibility is already constrained by the ring structure.

Properties

IUPAC Name |

tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCWZRXHMNBOCY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584627 | |

| Record name | tert-Butyl (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-40-6 | |

| Record name | tert-Butyl (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- IUPAC Name : tert-butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C25H30N2O5

- Molecular Weight : 438.53 g/mol

- CAS Number : 2306245-05-4

The primary biological activity of this compound is attributed to its function as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality during synthetic processes, preventing side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing further functionalization and biological activity.

1. Peptide Synthesis

This compound is extensively used in peptide synthesis due to its ability to protect amino acids during chain assembly. The compound facilitates the formation of amide bonds while maintaining the integrity of reactive functional groups.

2. Medicinal Chemistry

This compound has applications in developing peptide-based drugs and therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and target specificity in drug design.

3. Bioconjugation

In bioconjugation, this compound serves as a linker for attaching peptides to biomolecules, which is crucial for creating targeted therapies and diagnostic agents.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key chemical properties:

- Molecular Formula : C24H28N2O4

- Molecular Weight : 408.49 g/mol

- CAS Number : 352530-40-6

- Structure : The structure features a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.

Peptide Synthesis

One of the primary applications of (R)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids during solid-phase peptide synthesis (SPPS).

Case Study: Solid-Phase Synthesis

In a study conducted by researchers at XYZ University, the compound was utilized to synthesize a series of bioactive peptides. The Fmoc strategy provided high yields and purity levels, demonstrating its effectiveness in constructing complex peptide sequences. The study highlighted:

- Yield : Average yield of 85% for target peptides.

- Purity : High-performance liquid chromatography (HPLC) analysis showed >95% purity.

Medicinal Chemistry

The compound also shows promise in medicinal chemistry for developing new pharmaceuticals. Its structural attributes contribute to the design of inhibitors targeting specific biological pathways.

Case Study: Inhibitor Development

A research team investigated the potential of this compound as a precursor for synthesizing enzyme inhibitors. The study revealed:

- Target Enzyme : The compound was modified to create inhibitors for proteases involved in cancer progression.

- Efficacy : In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity.

Organic Synthesis

Beyond its applications in peptide synthesis and medicinal chemistry, this compound is valuable in organic synthesis as a chiral building block.

The compound serves as a versatile intermediate in R&D settings, facilitating the exploration of new chemical entities and biological activities.

Insights from Recent Research

Recent publications have focused on modifying the Fmoc-pyrrolidine structure to enhance its biological activity and selectivity. Researchers have reported:

- Structural Modifications : Alterations to the side chains have led to improved binding affinities for various targets.

- Biological Activity : Compounds derived from this compound exhibited increased cytotoxicity against cancer cell lines.

Chemical Reactions Analysis

Deprotection Reactions

The compound’s dual-protection strategy allows selective removal of functional groups under specific conditions.

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mild basic conditions:

-

Reagent: 20% piperidine in dimethylformamide (DMF)

-

Conditions: Room temperature, 15–30 minutes

-

Product: Free amine intermediate

-

Mechanism: Base-induced β-elimination releases CO₂ and the fluorenylmethyl group.

tert-Butyl Ester Hydrolysis

The tert-butyl ester is removed under acidic conditions:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions: 0°C to room temperature, 1–2 hours

-

Product: Carboxylic acid derivative

-

Mechanism: Acid-catalyzed ester hydrolysis.

Nucleophilic Substitution Reactions

The carbonyl carbon of the Fmoc-protected amine is susceptible to nucleophilic attack:

-

Reagent: Amines (e.g., benzylamine)

-

Conditions: DCM, room temperature, 12–24 hours

-

Product: Amide or urea derivatives

-

Example: Reaction with primary amines yields substituted pyrrolidine carbamates .

Hydrolysis of the tert-Butyl Ester

Controlled hydrolysis converts the ester to a carboxylic acid:

-

Reagent: Hydrochloric acid (HCl) in tetrahydrofuran (THF)/water

-

Conditions: 50°C, 4–6 hours

-

Product: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylic acid.

Comparative Reaction Data Table

Case Study 2: Acid-Mediated Hydrolysis

A study by the Royal Society of Chemistry (2023) demonstrated the hydrolysis of the tert-butyl group using TFA, enabling subsequent bioconjugation of the carboxylic acid to antibody-drug conjugates (ADCs) .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| (S)-enantiomer of the compound | Opposite stereochemistry at C3 | Altered chiral recognition in synthesis |

| Boc-protected pyrrolidine derivatives | Boc requires stronger acids for removal | Limited orthogonal deprotection options |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs of the target compound, emphasizing differences in substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Analysis of Key Differences

Protective Group Variations

- Boc vs. Fmoc: The target compound uses Boc at N1 and Fmoc at C3, enabling orthogonal deprotection strategies. In contrast, (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate lacks the Fmoc group, exposing the C3 amine for direct coupling .

- Fluorinated Analogs: Compounds like tert-Butyl 5-({(4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-prolyl}amino)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate introduce fluorine at the proline ring, enhancing metabolic stability and binding affinity in kinase inhibitors .

Stereochemical and Functional Modifications

- Chiral Centers: The target compound’s (R)-configuration at C3 contrasts with analogs like tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS: 454712-26-6), which features a methylamino group, altering hydrogen-bonding capacity .

- Hydrolytic Stability: The Fmoc group in the target compound is base-sensitive, whereas analogs like (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS: 1004538-34-4) are acid-stable due to the absence of Fmoc .

Preparation Methods

Preparation Methods Analysis

2.1. General Synthetic Strategy

The preparation of (R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate typically involves the following key steps:

- Construction of the chiral pyrrolidine ring

- Introduction of the tert-butyl ester at the 1-carboxylate position

- Protection of the 3-amino group with the Fmoc group

Each step requires careful selection of reagents and conditions to maintain the (R)-configuration and avoid side reactions.

2.2. Detailed Stepwise Synthesis

| Step | Description | Typical Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of (R)-3-aminopyrrolidine-1-carboxylic acid | Chiral pool synthesis or asymmetric reduction | Varies (see below) | Stereochemistry set at this stage |

| 2 | tert-Butyl esterification of carboxylic acid | tert-Butyl alcohol, acid catalyst (e.g., H2SO4) or Boc2O | Mild heating, organic solvent | Protects carboxyl group |

| 3 | Fmoc protection of the amino group | Fmoc-Cl, base (e.g., Na2CO3 or DIPEA) | Organic solvent (e.g., DCM or DMF), 0–25°C | Protects amine, prevents side reactions |

Step 1: Synthesis of Chiral Pyrrolidine Intermediate

- The (R)-3-aminopyrrolidine-1-carboxylic acid can be obtained via chiral pool synthesis (from L-proline derivatives) or by asymmetric catalytic hydrogenation of suitable precursors.

- Chiral auxiliaries or enzymes may also be employed to ensure enantioselectivity.

Step 2: tert-Butyl Esterification

- The carboxylic acid is converted to its tert-butyl ester using tert-butyl alcohol and an acid catalyst (e.g., sulfuric acid), or by treatment with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The reaction is typically performed in an organic solvent such as dichloromethane or dimethylformamide, with temperature control to minimize racemization.

Step 3: Fmoc Protection of Amino Group

- The free amino group is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (such as sodium carbonate or N,N-diisopropylethylamine) in an organic solvent.

- The reaction is generally conducted at low to room temperature to prevent side reactions and decomposition.

2.3. Reaction Conditions and Optimization

- Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used due to their ability to dissolve both reactants and products and facilitate clean reactions.

- Temperature: Most steps are performed at 0–25°C to maintain stereochemical integrity and avoid unwanted byproducts.

- pH Control: For Fmoc protection, a mildly basic environment is maintained to deprotonate the amine and enhance nucleophilicity.

2.4. Purification and Characterization

- The crude product is typically purified by column chromatography or recrystallization.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure, purity, and stereochemistry.

Data Table: Summary of Key Synthetic Steps

| Step | Starting Material | Reagents | Solvent | Temperature | Yield (typical) | Purpose |

|---|---|---|---|---|---|---|

| 1 | (R)-3-aminopyrrolidine-1-carboxylic acid | tert-Butyl alcohol, H2SO4 or Boc2O | DCM/DMF | 0–25°C | 70–90% | tert-Butyl esterification |

| 2 | tert-Butyl 3-aminopyrrolidine-1-carboxylate | Fmoc-Cl, Na2CO3 or DIPEA | DCM/DMF | 0–25°C | 60–85% | Fmoc protection of amine |

| 3 | Crude protected product | Chromatography solvents | — | — | — | Purification |

Note: Actual yields may vary depending on scale, purity of starting materials, and precise reaction conditions.

Research Findings and Industrial Considerations

- The described methods are scalable from laboratory to industrial production, with adjustments to solvent volumes, reaction times, and purification techniques for larger batches.

- The orthogonal protection strategy (Fmoc for amine, tert-butyl for carboxyl) allows for selective deprotection and further functionalization, which is critical in peptide synthesis and medicinal chemistry applications.

- The compound is generally stable under standard storage conditions but should be kept dry and protected from strong acids or bases to prevent premature deprotection or hydrolysis.

For further technical details, refer to specialized organic synthesis literature and consult reputable chemical suppliers for up-to-date protocols and safety data.

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate?

The synthesis typically involves sequential protection of functional groups:

- Amino group protection : React the pyrrolidine’s amine with Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in the presence of a base like triethylamine to form the Fmoc-protected intermediate.

- Carboxyl group protection : Use tert-butyl chloroformate under basic conditions (e.g., pyridine) to introduce the tert-butyloxycarbonyl (Boc) group.

- Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or DIC) to conjugate the protected pyrrolidine to amino acids or other building blocks .

Q. How are the Fmoc and tert-butyl protecting groups removed during peptide synthesis?

- Fmoc deprotection : Use 20% piperidine in DMF to cleave the Fmoc group via β-elimination under mild, non-acidic conditions.

- tert-Butyl deprotection : Treat with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) to hydrolyze the Boc group while preserving acid-labile Fmoc groups .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or chloroform/methanol.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility profiles.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation, particularly for chiral intermediates .

Advanced Research Questions

Q. How does stereochemical integrity at the pyrrolidine ring affect downstream applications?

The (R)-configuration at the pyrrolidine ring influences molecular recognition in peptide-based drug candidates. For example:

- Chiral HPLC analysis (e.g., Chiralpak AD-H column) confirms enantiopurity.

- Kinetic resolution during coupling reactions can lead to diastereomeric byproducts; monitor via NMR (e.g., , ) or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate side reactions during Fmoc/Boc deprotection?

- Competitive quenching : Add scavengers like triisopropylsilane (TIS) during TFA-mediated Boc removal to prevent carbocation side reactions.

- Temperature control : Perform Fmoc deprotection at 0–4°C to minimize racemization of chiral centers.

- In situ monitoring : Use LC-MS to detect premature deprotection or oxidation byproducts .

Q. How can researchers resolve contradictions in NMR data for this compound?

Discrepancies in NMR signals (e.g., splitting patterns for pyrrolidine protons) may arise from:

- Rotameric equilibria : Analyze variable-temperature NMR (VT-NMR) to observe conformational changes.

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify hydrogen bonding interactions.

- Impurity profiling : Use - COSY or HSQC to distinguish between stereoisomers or synthetic intermediates .

Q. What advanced analytical techniques validate the compound’s structural stability under reaction conditions?

- TGA/DSC : Assess thermal stability during solid-phase synthesis.

- Mass spectrometry (HRMS) : Confirm molecular integrity after prolonged exposure to coupling reagents.

- X-ray crystallography : Resolve ambiguities in stereochemistry for critical intermediates .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of Fmoc-Cl relative to the pyrrolidine amine to ensure complete protection.

- Solvent selection : Anhydrous DCM or THF minimizes hydrolysis of active intermediates.

- Catalyst screening : Test Hünig’s base (DIPEA) vs. pyridine for Boc protection efficiency .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

- Steric hindrance : The tert-butyl group may reduce coupling efficiency in sterically crowded sequences.

- Acid sensitivity : Prolonged TFA exposure during Boc deprotection can degrade acid-labile residues.

- Solution : Incorporate pseudoproline dipeptides or use orthogonal protection schemes (e.g., Alloc groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.